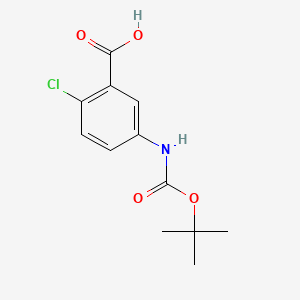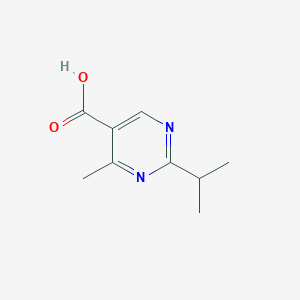
(6-Aminopyridin-3-YL)boronic acid
Vue d'ensemble
Description
6-Aminopyridine-3-boronic acid is a boronate affinity material that is efficient for the extraction, separation, and enrichment of cis-diol-containing biomolecules . It exhibits low binding pH, high affinity, and excellent water solubility toward cis-diol-containing compounds .
Synthesis Analysis
The synthesis of 6-Aminopyridine-3-boronic acid involves the use of boron compounds in reactions and catalytic processes . The compound has been used as an affinity ligand in the preparation of metallo-β-lactamase inhibitors for use in antibiotics .Molecular Structure Analysis
The molecular formula of 6-Aminopyridine-3-boronic acid is C5H7BN2O2 . It has an average mass of 137.932 Da and a mono-isotopic mass of 138.060059 Da .Chemical Reactions Analysis
Boronate affinity materials like 6-Aminopyridine-3-boronic acid are known to exhibit low binding pH and high binding affinity toward cis-diol-containing biomolecules . This property enables the selective extraction of cis-diol-containing biomolecules with low concentration under neutral or acidic conditions .Physical And Chemical Properties Analysis
6-Aminopyridine-3-boronic acid has a predicted density of 1.33±0.1 g/cm3 . Its predicted boiling point is 388.3±52.0 °C . The compound is soluble in water and some organic solvents .Applications De Recherche Scientifique
Synthesis and Chemical Reactions
(6-Aminopyridin-3-yl)boronic acid and its derivatives are instrumental in facilitating classical Suzuki cross-coupling reactions, a key method in organic synthesis for creating carbon-carbon bonds. This process allows for the production of new pyridine libraries, demonstrating the compound's utility as a stable, crystalline partner in such reactions (Bouillon et al., 2003). Additionally, microwave-assisted synthesis techniques have been employed to rapidly generate 3-amino-imidazopyridines using a one-pot cyclization/Suzuki coupling approach, highlighting the compound's versatility as a building block for diverse compound libraries (Dimauro & Kennedy, 2007).
Boron Neutron Capture Therapy (BNCT)
New boronated unnatural cyclic amino acids were synthesized for potential use in neutron capture therapy, aiming to explore the effect of molecular lipophilicity on biological activity. This research underlines the importance of boronic acids in developing therapeutic agents for cancer treatment through BNCT, a targeted cancer therapy technique (Kabalka, Wu, & Yao, 2008).
Enrichment and Separation of Polyphenols
The functionalization of magnetic nanoparticles with (6-Aminopyridin-3-yl)boronic acid, assisted by polyethylenimine, has been developed for the efficient separation and enrichment of polyphenols. This approach provides a high binding capacity and fast binding kinetics under neutral conditions, illustrating the compound's applicability in the purification of cis-diol-containing polyphenols from complex samples such as fruit juice and tea (Zhang, Qing, & Xu, 2022).
Orientations Futures
The future directions of 6-Aminopyridine-3-boronic acid involve its potential applications in the selective enrichment of cis-diol-containing biomolecules with low concentration from real samples . Its high affinity and excellent water solubility toward cis-diol-containing compounds make it a promising material for such applications .
Propriétés
IUPAC Name |
(6-aminopyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2/c7-5-2-1-4(3-8-5)6(9)10/h1-3,9-10H,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJBPJIQMCHZLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70625446 | |
| Record name | (6-Aminopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Aminopyridin-3-YL)boronic acid | |
CAS RN |
851524-96-4 | |
| Record name | B-(6-Amino-3-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=851524-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Aminopyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70625446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6-Aminopyridin-3-yl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1344108.png)









